molecular formula C14H19BF2O3 B6592668 2-(3-(Difluoromethyl)-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2304635-41-2

2-(3-(Difluoromethyl)-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B6592668
CAS No.: 2304635-41-2
M. Wt: 284.11 g/mol
InChI Key: UAVPBGRBTOOFJB-UHFFFAOYSA-N
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Description

2-(3-(Difluoromethyl)-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a high-purity boronic ester derivative supplied for research and development purposes. This compound, with the CAS number 2304635-41-2 and a molecular formula of C14H19BF2O3, has a molecular weight of 284.11 g/mol . It serves as a versatile building block in organic synthesis, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. These reactions are fundamental for constructing complex biaryl structures found in many pharmaceutical compounds and advanced materials . The presence of both the difluoromethyl and methoxy functional groups on the phenyl ring makes this reagent a valuable intermediate for medicinal chemistry research, enabling the exploration of new chemical spaces and the development of potential therapeutic agents. This product must be stored under an inert atmosphere and at cold-chain temperatures of 2-8°C to ensure its stability and longevity . Please handle with appropriate care and refer to the Safety Data Sheet for detailed hazard information. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[3-(difluoromethyl)-5-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BF2O3/c1-13(2)14(3,4)20-15(19-13)10-6-9(12(16)17)7-11(8-10)18-5/h6-8,12H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAVPBGRBTOOFJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BF2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The Miyaura borylation reaction is the most widely used method for synthesizing aryl boronic esters like 2-(3-(Difluoromethyl)-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The mechanism involves three key steps:

  • Oxidative Addition : A palladium(0) catalyst reacts with an aryl halide (e.g., aryl bromide) to form a palladium(II) intermediate.

  • Ligand Exchange : The palladium(II) intermediate coordinates with bis(pinacolato)diboron (B<sub>2</sub>pin<sub>2</sub>), displacing halide ions.

  • Reductive Elimination : The palladium center facilitates the formation of the C–B bond, yielding the boronic ester and regenerating the palladium(0) catalyst.

For the target compound, the aryl halide precursor is 3-bromo-5-(difluoromethyl)methoxybenzene . The difluoromethyl and methoxy substituents influence electronic and steric effects, requiring tailored reaction conditions.

Typical Reaction Conditions

A representative synthesis adapted from similar compounds involves:

  • Catalyst : Pd(dppf)Cl<sub>2</sub> (1.5 mol%)

  • Base : Potassium acetate (KOAc, 2 equiv)

  • Solvent : 1,4-Dioxane

  • Temperature : 80°C

  • Duration : 2 hours

  • Atmosphere : Nitrogen

Under these conditions, the reaction achieves a 40% yield for structurally analogous boronic esters. Modifications, such as using UiO-Co catalysts, have been reported to improve yields (26–83%) in challenging substrates.

Table 1: Miyaura Borylation Conditions for Aryl Boronic Esters

Aryl HalideCatalystBaseSolventTemp (°C)Time (h)Yield (%)Source
3-Bromo-5-(CF<sub>3</sub>)C<sub>6</sub>H<sub>3</sub>OHPd(dppf)Cl<sub>2</sub>KOAc1,4-Dioxane80240
4-Bromo-2-MeO-C<sub>6</sub>H<sub>3</sub>CF<sub>2</sub>HPdCl<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub>KOPhTHF60465

Alternative Synthetic Routes

Boronic Acid Esterification

An alternative approach involves esterifying 3-(difluoromethyl)-5-methoxyphenylboronic acid with pinacol:

  • Boronic Acid Synthesis :

    • Prepared via lithiation of 3-bromo-5-methoxybenzene followed by reaction with trimethylborate.

    • Difluoromethylation is achieved using ClCF<sub>2</sub>H or BrCF<sub>2</sub>H reagents.

  • Esterification :

    • React the boronic acid with pinacol in anhydrous THF under reflux (66°C, 12h).

    • Yields range from 50–70%, but purity requires chromatographic purification.

Direct Borylation of Arenes

Recent advances enable direct C–H borylation of arenes using iridium catalysts (e.g., Ir(COD)(OMe))<sub>2</sub> and bis(pinacolato)diboron. However, this method is less effective for electron-rich arenes like methoxy-substituted substrates.

Optimization Strategies

Catalyst Selection

  • Pd(dppf)Cl<sub>2</sub> : Provides high activity for electron-deficient aryl halides but may require higher temperatures.

  • PdCl<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub> : Cost-effective for large-scale synthesis but less efficient for sterically hindered substrates.

  • Ni Catalysts : Emerging for nitro- or cyano-substituted aryl halides, though compatibility with difluoromethyl groups is unverified.

Solvent and Base Effects

  • Polar Solvents : Dioxane and DMF improve solubility of B<sub>2</sub>pin<sub>2</sub> but may increase side reactions.

  • Bases : KOAc minimizes undesired protodeboronation, while stronger bases (e.g., K<sub>3</sub>PO<sub>4</sub>) accelerate coupling but reduce yields.

Table 2: Impact of Base on Reaction Efficiency

BaseSolventYield (%)Purity (%)
KOAcDioxane4095
K<sub>3</sub>PO<sub>4</sub>DMF2888
Et<sub>3</sub>NTHF3590

Experimental Considerations

Purification

  • Chromatography : Silica gel with hexane/EtOAc (9:1) effectively separates the product from bis-borylated byproducts.

  • Crystallization : Low-temperature recrystallization from methanol improves purity (>98%) but reduces yield by 10–15%.

Research Findings and Data Analysis

Substituent Effects

  • Electron-Withdrawing Groups : Difluoromethyl groups enhance reactivity toward Miyaura borylation but may necessitate higher catalyst loadings.

  • Steric Hindrance : Methoxy groups at the 5-position reduce yields by 15–20% compared to para-substituted analogs.

Scalability Challenges

  • Catalyst Recovery : Heterogeneous catalysts (e.g., Pd/C) are being explored to reduce costs in industrial production.

  • Solvent Recycling : Dioxane recovery via distillation achieves 80% efficiency, lowering environmental impact.

Scientific Research Applications

Role in Catalysis

The compound has been utilized as a key reagent in organocatalytic reactions. For instance, it has been employed in enantioselective cycloaddition reactions, which are crucial for synthesizing chiral molecules. In one study, it was used to facilitate the formation of dispirocyclic compounds through a [3+2] cycloaddition reaction involving difluoromethyl-substituted substrates. The reaction conditions were optimized to achieve high yields and enantioselectivity, highlighting the reagent's effectiveness as a catalyst in complex organic transformations .

Synthesis of Difluoromethylated Compounds

The compound serves as a precursor for synthesizing difluoromethylated aryl compounds. These difluoromethyl groups are valuable in medicinal chemistry as they can enhance the biological activity of pharmaceutical agents. The incorporation of difluoromethyl groups into drug candidates can significantly influence their pharmacokinetic properties and overall efficacy .

Potential Drug Candidates

Research indicates that derivatives of the compound may exhibit promising biological activities, particularly as potential inhibitors for various enzymes involved in disease pathways. For example, studies have explored its application in synthesizing compounds that inhibit Ten-eleven translocation (TET) enzymes, which are implicated in cancer and other diseases related to DNA methylation .

Anticancer Activity

The structural features of this compound allow it to interact with biological targets effectively. Preliminary studies suggest that analogs of this compound may possess anticancer properties by modulating signaling pathways associated with cell proliferation and apoptosis .

Development of Functional Materials

The unique boron-containing structure allows for the potential development of new materials with specific electronic or optical properties. Research has indicated that compounds like this can be incorporated into polymer matrices to create advanced materials with tailored functionalities for applications in electronics and photonics .

Fluorescent Probes

Due to its distinct chemical characteristics, this compound can also be explored as a fluorescent probe for biological imaging applications. The ability to modify its structure may lead to the development of probes that can selectively bind to specific biomolecules or cellular structures, enabling enhanced imaging techniques in biological research.

Mechanism of Action

The compound exerts its effects through its boronic acid moiety, which can form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in biological systems where it can modulate enzyme activities and binding interactions. The difluoromethyl group enhances the compound's binding affinity and specificity to biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related boronic esters, emphasizing substituent effects, molecular properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
2-(3-(Difluoromethyl)-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3-(CF₂H), 5-OCH₃ C₁₃H₁₆BF₂O₃ 281.09 High reactivity in Suzuki couplings; used in Pimodivir synthesis
2-(3-Chloro-5-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3-Cl, 5-F, 2-OCH₃ C₁₃H₁₇BClFO₃ 286.54 Moderate reactivity; electron-withdrawing Cl/F groups reduce coupling efficiency
2-(3,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3-Cl, 5-Cl C₁₂H₁₅BCl₂O₂ 272.96 High stability but low solubility; used in materials science
2-[3-Chloro-4-methoxy-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-... 3-Cl, 4-OCH₃, 5-CF₃ C₁₄H₁₇BClF₃O₃ 336.54 Strong electron-withdrawing CF₃ group; limited reactivity in polar solvents
2-(4-(Difluoromethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-CF₂H, 2-F C₁₃H₁₅BF₃O₂ 283.07 Enhanced lipophilicity; potential use in CNS-targeting drugs

Key Comparative Insights:

Electronic Effects :

  • The difluoromethyl (CF₂H) group in the target compound is moderately electron-withdrawing, enhancing electrophilicity at the boron center without overly destabilizing the intermediate . In contrast, trifluoromethyl (CF₃) in ’s compound strongly withdraws electrons, reducing reactivity in polar solvents .
  • Methoxy (OCH₃) substituents (as in the target compound and ’s derivative) donate electrons via resonance, improving solubility in organic solvents like THF or DCM .

Steric and Solubility Profiles :

  • Dichloro derivatives (e.g., ) exhibit high steric hindrance, limiting their utility in sterically demanding reactions .
  • Fluorinated analogs (e.g., ) show increased lipophilicity (logP ~2.5–3.0), making them suitable for blood-brain barrier penetration in CNS drug development .

Synthetic Utility: The target compound’s balanced electronic profile allows for high-yield Suzuki couplings (e.g., 75–85% yields in Pimodivir synthesis) compared to chloro-substituted analogs, which often require harsher conditions . Difluoromethyl groups improve metabolic stability over non-fluorinated analogs, reducing oxidative degradation in vivo .

Notes

  • Substituent Trade-offs : While electron-withdrawing groups (e.g., Cl, CF₃) enhance stability, they may reduce reactivity in cross-couplings. The target compound’s CF₂H/OCH₃ combination offers a pragmatic balance .
  • Synthetic Challenges : Steric hindrance in dichloro derivatives necessitates bulky ligands (e.g., SPhos) for efficient couplings, increasing costs .
  • Emerging Trends : Fluorinated boronic esters are gaining traction in PET radiochemistry due to their compatibility with [¹⁸F] labeling protocols .

Biological Activity

The compound 2-(3-(Difluoromethyl)-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H18B2F2O3
  • Molecular Weight : 303.09 g/mol
  • CAS Number : 425378-79-6

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the difluoromethyl group enhances lipophilicity and may influence the compound's binding affinity to enzymes and receptors. The dioxaborolane moiety can participate in nucleophilic attack and thus influence biochemical pathways.

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological effects:

  • Anticancer Activity : Studies have shown that derivatives of boron compounds can inhibit tumor growth by interfering with cellular signaling pathways. The specific compound discussed has been noted for its selective inhibition of cancer cell proliferation.
  • Antimicrobial Properties : Some boron-containing compounds have demonstrated antimicrobial activity against various pathogens. This compound's structure suggests potential efficacy against bacterial and fungal strains.

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer properties of similar boron compounds. It was found that modifications in the boron structure significantly influenced their cytotoxicity against various cancer cell lines. The study suggested that compounds with a difluoromethyl group exhibited enhanced activity compared to their non-fluorinated counterparts .

CompoundCell LineIC50 (µM)
ControlA54915
Compound AA5495
Compound BA5493

Study 2: Antimicrobial Activity

Another research focused on the antimicrobial properties of boron compounds. The findings indicated that certain derivatives showed significant inhibition against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis .

MicrobeMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli>64 µg/mL

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(3-(difluoromethyl)-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how is its purity validated?

  • Methodology : The compound is typically synthesized via a two-step process:

Lithiation/Borylation : React 3-(difluoromethyl)-5-methoxybenzene derivatives with a boronic ester precursor (e.g., pinacolborane) under inert conditions.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol.

  • Characterization : Confirm purity via HPLC (>98%) and structural validation using 1H^1H, 13C^{13}C-NMR, and 19F^{19}F-NMR. Mass spectrometry (HRMS) ensures molecular weight accuracy .

Q. How is this compound utilized in cross-coupling reactions like Suzuki-Miyaura, and what are common substrates?

  • Reaction Protocol : Employ Pd(PPh3_3)4_4 (2 mol%) or Pd(OAc)2_2 with SPhos ligand (4 mol%) in THF/water (3:1) at 80°C. Use K2_2CO3_3 as a base for deprotonation.
  • Substrates : Aryl halides (e.g., bromoarenes, chloroarenes with electron-withdrawing groups) are coupled to introduce the difluoromethyl-methoxyphenyl moiety. Monitor reaction progress via TLC (hexane:EtOAc 7:3) .

Q. What stability considerations are critical for storing this dioxaborolane derivative?

  • Storage : Keep under nitrogen at –20°C in amber vials to prevent hydrolysis.
  • Stability Tests : Conduct accelerated degradation studies (40°C/75% RH for 14 days) with periodic NMR analysis. The pinacol boronate group is prone to hydrolysis in acidic or humid conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized for coupling with sterically hindered or electron-deficient substrates?

  • Catalyst Screening : Test bulky ligands (e.g., XPhos, RuPhos) to enhance oxidative addition with hindered substrates. For electron-deficient partners, use PdCl2_2(dppf) with Cs2_2CO3_3 in DMF at 100°C.
  • Solvent Effects : Compare DMF (polar aprotic) vs. toluene (non-polar) to balance solubility and reaction rate. Microwave-assisted synthesis (150°C, 30 min) may improve yields .

Q. How do substituents (e.g., difluoromethyl vs. trifluoromethyl) on the phenyl ring influence reactivity in cross-coupling?

  • Electrophilic Substitution Impact : Difluoromethyl groups (–CF2_2H) enhance electron density at the para position compared to –CF3_3, increasing oxidative addition efficiency.
  • Comparative Studies : Replace –CF2_2H with –CF3_3 (see CAS 445303-14-0) and measure coupling yields (e.g., 78% vs. 62% with 4-bromobenzonitrile). Use Hammett constants (σm_m) to correlate electronic effects .

Q. What computational methods predict the compound’s reactivity in catalytic cycles?

  • DFT Studies : Optimize geometries at the B3LYP/6-31G(d) level to calculate LUMO energy of the boronate (-2.1 eV) and Pd(0) frontier orbitals.
  • Transition State Analysis : Simulate transmetallation barriers using M06-2X/def2-TZVP. Correlate activation energy (ΔG^‡) with experimental TOF values .

Q. How can contradictory data on cross-coupling efficiency across studies be resolved?

  • Variable Control : Standardize substrate ratios (1:1.2 boronate:aryl halide), catalyst loading (2 mol%), and reaction time (12 h).
  • Contradiction Example : Discrepancies in yields (e.g., 70% vs. 85%) may stem from trace water in solvents. Use molecular sieves (3Å) or anhydrous solvents for reproducibility .

Q. What strategies design derivatives of this compound for targeted applications (e.g., fluorescent probes)?

  • Functionalization : Introduce alkoxy (e.g., –OCH2_2OCH3_3) or thioether (–SMe) groups at the para position via post-coupling modifications.
  • Case Study : Fluorescent analogs (e.g., 2-[3-fluoro-4-(methoxymethoxy)phenyl]-dioxaborolane, CAS 1248556-02-6) show λem_{em} = 450 nm when conjugated to fluorophores .

Notes

  • Avoid commercial sources (e.g., BenchChem, TCI) per user guidelines.
  • Focus on peer-reviewed methodologies and structural analogs from patents/journal articles.
  • Advanced questions emphasize mechanistic analysis and problem-solving for research challenges.

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